4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid
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Overview
Description
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected sulfonamide group. The BOC group is commonly used as a protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Sulfonamide formation: The protected amine is then reacted with a sulfonyl chloride to form the sulfonamide.
Boronic acid introduction:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Deprotection reactions: The BOC group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Acidic reagents: Such as trifluoroacetic acid for deprotection of the BOC group.
Major Products Formed
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Free amines: Obtained after deprotection of the BOC group.
Scientific Research Applications
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity . The boronic acid group interacts with the enzyme’s active site, forming a stable complex that prevents substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid
- 4-[4-(tert-Butoxycarbonyl)-1-piperazinyl]phenylboronic acid
- 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester
Uniqueness
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid is unique due to the presence of both a boronic acid group and a BOC-protected sulfonamide group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C12H18BNO6S |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl-methylsulfonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO6S/c1-12(2,3)20-11(15)14(21(4,18)19)10-7-5-9(6-8-10)13(16)17/h5-8,16-17H,1-4H3 |
InChI Key |
VJDPMEAECBWNOW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
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